2,2'-Bithiophene-5-carboxylic acid

Catalog No.
S602796
CAS No.
2060-55-1
M.F
C9H6O2S2
M. Wt
210.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bithiophene-5-carboxylic acid

CAS Number

2060-55-1

Product Name

2,2'-Bithiophene-5-carboxylic acid

IUPAC Name

5-thiophen-2-ylthiophene-2-carboxylic acid

Molecular Formula

C9H6O2S2

Molecular Weight

210.3 g/mol

InChI

InChI=1S/C9H6O2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11)

InChI Key

PTNWHEHDBNNKEO-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC=C(S2)C(=O)O

Synonyms

2,2'-bithiophene-5-CA, 2,2'-bithiophene-5-carboxylic acid

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(=O)O

The exact mass of the compound 2,2'-Bithiophene-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2'-Bithiophene-5-carboxylic acid (CAS: 2060-55-1) is a bifunctional conjugated building block highly valued in organic electronics, surface chemistry, and polymer science. It combines the extended π-conjugation of a rigid bithiophene core with the chemical reactivity and surface-anchoring capability of a terminal carboxylic acid group. Industrially and academically, it is primarily procured as a precursor for synthesizing donor-acceptor-donor (D-A-D) organic semiconductors, formulating dye-sensitized solar cells (DSSCs), and generating electroactive polymer films. The molecule's dual functionality allows it to act both as a robust anchoring dye on metal oxide substrates and as a polymerizable monomer that requires significantly lower oxidation potentials than its single-ring thiophene counterparts [1].

Substituting 2,2'-bithiophene-5-carboxylic acid with generic alternatives compromises either processability or application-critical performance. If a buyer substitutes unfunctionalized 2,2'-bithiophene, the molecule completely loses its ability to covalently anchor to metal oxide surfaces (such as TiO2) and cannot undergo direct esterification or amidation for downstream D-A-D molecule synthesis [1]. Conversely, substituting with thiophene-2-carboxylic acid (a single-ring analog) retains the anchoring group but drastically alters the electronic properties; the monothiophene requires a much higher anodic potential for electropolymerization—often leading to overoxidation and film defects—and exhibits a blue-shifted absorption spectrum that severely limits light-harvesting efficiency in optoelectronic applications.

Covalent Anchoring Capability for Nanohybrid Heterojunctions

In the fabrication of polythiophene/TiO2 nanohybrid films, 2,2'-bithiophene-5-carboxylic acid serves as an essential surface-anchoring monomer. Unlike unfunctionalized 2,2'-bithiophene, which cannot bind to the substrate, the carboxylic acid moiety of the target compound allows for direct covalent attachment to the TiO2 surface. This anchored layer acts as a critical seed for subsequent photoinduced polymerization, enabling direct electron injection from the thiophene to the TiO2 conduction band with a charge recombination half-life of approximately 100 μs [1].

Evidence DimensionSurface binding and photoinduced electron injection
Target Compound DataForms stable covalent linkages to TiO2, enabling rapid electron injection
Comparator Or Baseline2,2'-Bithiophene (Fails to anchor, preventing direct interfacial electron transfer)
Quantified DifferenceBinary functional difference (Anchoring vs. Non-anchoring)
ConditionsPhotoinduced polymerization on TiO2 nanoporous films

Essential for buyers formulating DSSCs or organic-inorganic hybrid heterojunctions where robust interfacial charge transfer and stable substrate adhesion are mandatory.

Lowered Oxidation Potential for Defect-Free Electropolymerization

The extended conjugation of the bithiophene core significantly lowers the anodic oxidation potential required to initiate polymerization compared to single-ring thiophenes. While monothiophene derivatives typically require high potentials (often >1.5 V vs Ag/AgCl) that can lead to overoxidation and structural defects in the resulting polymer film, bithiophene derivatives polymerize at substantially milder potentials [1]. This allows 2,2'-bithiophene-5-carboxylic acid to form high-quality, electroactive poly(bithiophene-carboxylic acid) films while preserving the carboxylate functionality for further post-polymerization modification.

Evidence DimensionElectropolymerization initiation potential
Target Compound DataPolymerizes at milder anodic potentials (< 1.2 V vs Ag/AgCl)
Comparator Or BaselineThiophene-2-carboxylic acid (Requires higher oxidation potential, risking overoxidation)
Quantified DifferenceSignificant reduction in required overpotential for film formation
ConditionsPotentiodynamic electropolymerization in organic electrolytes

Crucial for materials scientists requiring mild polymerization conditions to prevent degradation of the conjugated polymer backbone and maintain reactive side groups.

Bathochromic Shift for Enhanced Light Harvesting

The inclusion of the second thiophene ring in 2,2'-bithiophene-5-carboxylic acid extends the π-conjugation length, resulting in a pronounced bathochromic (red) shift in the UV-Vis absorption spectrum compared to thiophene-2-carboxylic acid. This extended conjugation lowers the HOMO-LUMO gap, making the bithiophene derivative a superior precursor for light-harvesting applications such as sensitizers in solar cells or fluorescent donor-acceptor-donor (D-A-D) molecules, where strong absorption in the near-visible region is critical[1].

Evidence DimensionOptical bandgap and absorption maximum (λmax)
Target Compound DataRed-shifted absorption profile with lower HOMO-LUMO gap
Comparator Or BaselineThiophene-2-carboxylic acid (Blue-shifted absorption, higher bandgap)
Quantified DifferenceExtended π-conjugation yields lower energy transitions
ConditionsUV-Vis spectroscopy of monomeric precursors in organic solvents

Buyers developing optoelectronic materials must select the bithiophene core to achieve the necessary visible-light absorption profiles that single-ring thiophenes cannot provide.

Versatile Cross-Coupling Precursor for Organic Semiconductor Synthesis

2,2'-Bithiophene-5-carboxylic acid is readily converted into corresponding esters, which serve as highly efficient building blocks for palladium-catalyzed cross-coupling reactions. Research demonstrates that bithiophene-5-carboxylate derivatives can be arylated at the 5'-position to synthesize novel fluorescent 1,3,4-oxadiazole-based donor-acceptor-donor (D-A-D) molecules. The inherent reactivity of the bithiophene system allows for the systematic tuning of emission spectra (from blue to bluish-green) by varying the terminal aryl substituents [1].

Evidence DimensionSynthetic versatility in cross-coupling
Target Compound DataEnables direct functionalization at the 5'-position and the carboxylate
Comparator Or BaselineUnfunctionalized oligothiophenes (Require additional halogenation or carboxylation steps)
Quantified DifferenceStreamlined multi-step synthesis of complex D-A-D architectures
ConditionsPalladium-catalyzed coupling of bithiophene-carboxylates with aryl halides

Reduces synthetic steps and improves overall yield for chemists scaling up the production of complex organic semiconductors and fluorescent dyes.

Dye-Sensitized Solar Cells (DSSCs) and Nanohybrid Heterojunctions

Procured as a surface-anchoring monomer on TiO2 substrates. The carboxylic acid binds directly to the metal oxide, while the bithiophene core undergoes photoinduced polymerization to form a conductive polymer network, enabling efficient interfacial electron transfer [1].

Electropolymerized Sensor Coatings and Electrocatalytic Films

Utilized in the fabrication of chemically modified electrodes via potentiodynamic electropolymerization. The low oxidation potential prevents overoxidation, and the preserved carboxylic acid groups on the resulting polymer film serve as attachment points for biomolecules or transition metals (e.g., Cu2+, Ag+) for electrocatalytic sensing [2].

Synthesis of D-A-D Organic Semiconductors and OLED Materials

Selected as a foundational building block to synthesize 1,3,4-oxadiazole derivatives and other donor-acceptor-donor molecules. Its dual reactivity (cross-coupling at the 5'-position and functionalization of the -COOH group) streamlines the synthesis of tunable fluorescent materials[3].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2060-55-1

Wikipedia

2,2'-Bithiophene-5-carboxylic acid

Dates

Last modified: 08-15-2023

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